molecular formula C16H18N4O2S B2815589 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013810-53-1

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2815589
CAS No.: 1013810-53-1
M. Wt: 330.41
InChI Key: NMRWSGGGZBRAGS-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S3C_{17}H_{18}N_{4}O_{3}S_{3} with a molecular weight of 422.54 g/mol. Its structure features a pyrazole ring fused with a benzo[d]thiazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC17H18N4O3S3C_{17}H_{18}N_{4}O_{3}S_{3}
Molecular Weight422.54 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with a benzo[d]thiazole group. The synthetic route may include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Benzo[d]thiazole Moiety : This may involve cyclization reactions using 2-aminothiophenols and suitable aldehydes.

Antimicrobial Activity

Research indicates that compounds containing benzo[d]thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated in several studies. Pyrazole derivatives are often recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, a series of pyrazole-3-carboxamides were identified as dual COX-2/sEH inhibitors with notable anti-inflammatory effects .

Anticancer Properties

Benzothiazoles are known for their anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their biological activities, revealing that certain modifications enhance their efficacy against specific targets such as COX enzymes .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of synthesized benzothiazole-pyrazole derivatives against multiple pathogens, demonstrating significant inhibition zones comparable to standard antibiotics .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-10-12(18-19(11)2)15(21)17-16-20(8-9-22-3)13-6-4-5-7-14(13)23-16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWSGGGZBRAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.